molecular formula C9H18ClNO3 B6187310 ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride CAS No. 2649294-35-7

ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride

Cat. No.: B6187310
CAS No.: 2649294-35-7
M. Wt: 223.7
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Description

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a derivative of amino acids and contains an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride: A stereoisomer with similar properties but different spatial arrangement.

    Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate: The non-hydrochloride form of the compound.

Uniqueness

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2649294-35-7

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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